5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method is the cyclocondensation reaction, which starts with α, β-unsaturated aldehydes or ketones and substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, solvent-free condensation/reduction reaction sequences can be employed, starting from simpler precursors like 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . These methods are designed to be operationally simple, with short reaction times and high yields.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine, oxygen, DMSO
Reduction: Hydrogen gas, ruthenium catalysts
Substitution: Aryl halides, KOtBu, Cs2CO3
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions like silver (Ag+).
Medicine: Explored for its potential as an antidepressant, antihypertensive, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a fluorescent probe by binding to metal ions, leading to changes in its fluorescence properties . In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A similar pyrazole derivative with applications in drug discovery and organic synthesis.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazoline derivative studied for its neurotoxic potentials and biological activities.
Uniqueness
5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid stands out due to its unique combination of functional groups, which confer specific properties such as fluorescence and biological activity
Properties
Molecular Formula |
C22H25N3O6S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
5-[5-[3-(methanesulfonamido)phenyl]-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H25N3O6S/c1-31-18-11-9-15(10-12-18)20-14-19(23-25(20)21(26)7-4-8-22(27)28)16-5-3-6-17(13-16)24-32(2,29)30/h3,5-6,9-13,20,24H,4,7-8,14H2,1-2H3,(H,27,28) |
InChI Key |
RSXGJFIXSZGZRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=CC=C3)NS(=O)(=O)C |
Origin of Product |
United States |
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